molecular formula C12H9NO4 B1332708 Methyl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate CAS No. 40349-50-6

Methyl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate

Cat. No.: B1332708
CAS No.: 40349-50-6
M. Wt: 231.2 g/mol
InChI Key: HHHLXNRBOUEEGV-UHFFFAOYSA-N
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Description

Methyl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate: is an organic compound that belongs to the class of maleimides. Maleimides are known for their reactivity and are often used in various chemical reactions and applications. This compound is characterized by the presence of a pyrrole ring fused with a benzoate ester, making it a versatile molecule in synthetic chemistry.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the development of new materials with specific properties.

Biology:

  • Utilized in the study of enzyme mechanisms and protein interactions.
  • Acts as a probe in biochemical assays to detect specific biomolecules.

Medicine:

  • Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
  • Explored for its role in the synthesis of pharmaceutical intermediates.

Industry:

  • Applied in the production of polymers and resins with unique properties.
  • Used in the manufacture of dyes and pigments for various applications.

Safety and Hazards

“Methyl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate” is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of Methyl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate typically begins with the reaction of maleic anhydride with an appropriate aromatic compound.

    Reaction Conditions: The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

    Industrial Production Methods: Industrially, the compound can be produced using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to high-purity products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride to yield reduced forms of the molecule.

    Substitution: It can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms with fewer oxygen atoms.

    Substitution: Substituted products with new functional groups replacing the ester group.

Mechanism of Action

Molecular Targets and Pathways:

  • The compound exerts its effects by interacting with specific enzymes or receptors in biological systems.
  • It can form covalent bonds with nucleophilic sites on proteins, leading to changes in protein function and activity.
  • The pyrrole ring and benzoate ester moiety play crucial roles in its reactivity and binding affinity.

Comparison with Similar Compounds

    Methyl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)thiophene-2-carboxylate: Similar structure but with a thiophene ring instead of a benzoate ester.

    Methyl 2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate: Lacks the benzoate ester, making it less versatile in certain reactions.

Uniqueness:

  • The presence of the benzoate ester in Methyl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate provides unique reactivity and binding properties.
  • Its ability to participate in a wide range of chemical reactions makes it a valuable compound in synthetic chemistry and industrial applications.

Properties

IUPAC Name

methyl 3-(2,5-dioxopyrrol-1-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO4/c1-17-12(16)8-3-2-4-9(7-8)13-10(14)5-6-11(13)15/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHHLXNRBOUEEGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)N2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30364081
Record name Methyl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40349-50-6
Record name Methyl 3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40349-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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